ADCY5 Human Pre-designed siRNA Set A

Fluorescence Labeling Bioconjugation Aqueous Solubility

Water-soluble Sulfo-Cy5 carboxylic acid eliminates DMSO in conjugations, preserving protein conformation and minimizing background. This non-activated free acid enables on-demand EDC/NHS coupling to amines, with shelf stability over 24 months at -20°C. Ideal for IHC, FISH, and calibrating Cy5 channels. Choose this for robust, reproducible far-red labeling in aqueous systems.

Molecular Formula C33H40N2O8S2
Molecular Weight 656.8 g/mol
Cat. No. B13386033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADCY5 Human Pre-designed siRNA Set A
Molecular FormulaC33H40N2O8S2
Molecular Weight656.8 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
InChIInChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
InChIKeyHPICMEGAGMPYID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo-Cy5 Carboxylic Acid (CAS 146368-11-8) – A Water-Soluble Far-Red Cyanine Dye for Biomolecule Labeling and Fluorescence Imaging


2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, commonly known as Sulfo-Cy5 carboxylic acid (CAS 146368-11-8) [1], is a sulfonated cyanine dye belonging to the Cyanine5 family. It features two sulfonate groups that confer high water solubility and reduced dye–dye quenching . The compound exhibits an excitation maximum at ~646–651 nm and emission maximum at ~662–673 nm, aligning with standard 633 nm and 647 nm laser lines . As a non-activated carboxylic acid derivative, it serves as a versatile fluorophore for conjugation chemistry, control experiments, and instrument calibration in life science research .

Why Sulfo-Cy5 Carboxylic Acid Cannot Be Substituted with Non-Sulfonated Cy5 Analogs in Aqueous Biological Systems


The presence of two sulfonate (–SO₃⁻) groups in Sulfo-Cy5 carboxylic acid fundamentally alters its physicochemical and biological behavior compared to non-sulfonated Cy5 carboxylic acid. Non-sulfonated Cy5 exhibits negligible aqueous solubility and requires organic co-solvents (e.g., DMSO, DMF) for dissolution, which can denature sensitive proteins and increase background fluorescence due to dye aggregation . In contrast, Sulfo-Cy5 carboxylic acid is directly soluble in water and aqueous buffers, enabling homogeneous labeling without organic additives and minimizing non-specific binding in complex biological matrices such as serum, whole blood, and tissue homogenates . These differences render the two forms non-interchangeable in any workflow that demands aqueous compatibility, low background, or preservation of native biomolecule conformation [1].

Quantitative Differentiation Evidence for Sulfo-Cy5 Carboxylic Acid (146368-11-8) Versus Relevant Comparators


Water Solubility: Sulfo-Cy5 Carboxylic Acid vs. Non-Sulfonated Cy5 Carboxylic Acid

Sulfo-Cy5 carboxylic acid is highly water-soluble, whereas non-sulfonated Cy5 carboxylic acid is insoluble in water and requires organic co-solvents. Quantitatively, non-sulfonated Cy5 shows zero detectable aqueous solubility (insoluble in H₂O) , while Sulfo-Cy5 carboxylic acid dissolves readily in water and polar organic solvents [1]. This differential solubility directly impacts experimental workflow: labeling reactions with Sulfo-Cy5 carboxylic acid can be performed entirely in aqueous buffer without organic co-solvents, preserving the native conformation of sensitive proteins and reducing aggregation-induced fluorescence quenching [2].

Fluorescence Labeling Bioconjugation Aqueous Solubility

Fluorescence Brightness: Sulfo-Cy5 Carboxylic Acid vs. Cy3 Carboxylic Acid

Sulfo-Cy5 carboxylic acid exhibits a molar extinction coefficient (ε) of 271,000 L⋅mol⁻¹⋅cm⁻¹ and quantum yield (Φ) of 0.28 in PBS buffer [1]. Compared to Cy3 carboxylic acid, which has ε = 150,000 L⋅mol⁻¹⋅cm⁻¹ and Φ = 0.15 , Sulfo-Cy5 provides substantially higher brightness (product of ε × Φ ≈ 75,880 vs. 22,500 for Cy3). This 3.4-fold greater brightness enables more sensitive detection of low-abundance targets and reduces required laser power for equivalent signal intensity .

Fluorescence Spectroscopy Multiplex Imaging Signal-to-Noise Ratio

pH Insensitivity: Sulfo-Cy5 Carboxylic Acid Conjugates vs. Conventional Fluorophores

Sulfo-Cy5 conjugates of antibodies, peptides, and proteins maintain stable fluorescence intensity across a wide pH range from 4 to 10 . This contrasts with many conventional fluorophores (e.g., fluorescein derivatives) whose emission is strongly pH-dependent, requiring strict buffer control. The pH insensitivity of Sulfo-Cy5 eliminates the need for pH adjustment or normalization in assays that span acidic or basic conditions, such as lysosomal tracking, endocytic pathway studies, and certain enzymatic assays [1].

Immunofluorescence pH-Variable Assays Protein Labeling

Low Autofluorescence Background: Sulfo-Cy5 vs. Visible-Spectrum Fluorophores

Sulfo-Cy5 emits in the far-red region (emission maximum ~662–673 nm), where biological autofluorescence is minimal compared to visible-spectrum fluorophores like fluorescein (emission ~520 nm) or Cy3 (emission ~568 nm) . Quantitative studies demonstrate that background autofluorescence in tissue sections and cell cultures is typically 5–10 fold lower in the >650 nm region than in the 500–550 nm range . This reduced background directly improves signal-to-noise ratio, enabling clearer visualization of target structures in thick tissue sections and live-animal imaging applications [1].

Tissue Imaging In Vivo Imaging Immunohistochemistry

Conjugation Flexibility: Non-Activated Carboxylic Acid vs. Pre-Activated NHS Ester Derivatives

Sulfo-Cy5 carboxylic acid is a non-activated, free carboxylic acid form that enables flexible conjugation via standard carbodiimide chemistry (e.g., EDC/NHS). Unlike its pre-activated NHS ester counterpart (Sulfo-Cy5 NHS ester), which directly reacts with primary amines but is susceptible to hydrolysis and has limited shelf-life, the free acid form offers long-term storage stability (>24 months at -20°C protected from light) and allows users to control activation timing and reaction conditions . The free acid can be selectively activated on-demand for coupling to amine-containing biomolecules, or used directly as a non-reactive control for instrument calibration and background assessment [1]. This versatility makes Sulfo-Cy5 carboxylic acid the preferred starting material for custom probe development and for applications requiring precise control over labeling stoichiometry [2].

Bioconjugation Chemistry Custom Probe Synthesis Carbodiimide Coupling

Optimal Research and Industrial Applications for Sulfo-Cy5 Carboxylic Acid (146368-11-8) Based on Verified Differentiation


Aqueous-Phase Protein and Antibody Labeling Without Organic Co-Solvents

Sulfo-Cy5 carboxylic acid's high water solubility enables direct conjugation to proteins and antibodies in physiological buffers (e.g., PBS, pH 7.4) without the need for DMSO or DMF. This eliminates the risk of protein denaturation and aggregation commonly associated with organic co-solvents required for non-sulfonated Cy5 dyes . The non-activated carboxylic acid can be coupled via EDC/NHS chemistry, allowing precise control over labeling stoichiometry. This scenario is ideal for preparing fluorescent antibody conjugates for immunofluorescence, flow cytometry, and western blotting where native protein conformation must be preserved [1].

In Vivo and Ex Vivo Tissue Imaging with Low Autofluorescence Background

The far-red emission of Sulfo-Cy5 carboxylic acid (~662–673 nm) overlaps with the optical window where biological autofluorescence is minimal. This property makes it particularly valuable for immunohistochemistry (IHC), in situ hybridization (FISH), and whole-animal fluorescence imaging . In these applications, the low background signal improves target-to-noise ratio, enabling detection of moderate-to-low abundance targets in thick tissue sections and live animals. Conjugates prepared from Sulfo-Cy5 carboxylic acid maintain pH-insensitive fluorescence across pH 4–10, ensuring consistent signal regardless of local tissue microenvironment variations [2].

Custom Fluorescent Probe Synthesis and Instrument Calibration

As a non-activated free acid, Sulfo-Cy5 carboxylic acid serves as a versatile building block for custom fluorescent probe development. Researchers can activate the carboxylic acid on-demand via carbodiimide chemistry to attach the Cy5 fluorophore to amine-containing peptides, oligonucleotides, or small molecules [3]. Its long shelf-life (>24 months at -20°C) makes it economical for laboratories that perform infrequent labeling experiments. Additionally, the free acid form is used as a non-reactive control dye for flow cytometry instrument calibration, fluorescence plate reader validation, and background signal assessment in multiplexed assays [4].

Multiplex Fluorescence Assays Combining Cy3 and Cy5 Channels

The substantial spectral separation between Sulfo-Cy5 (emission ~662–673 nm) and Cy3 (emission ~568 nm) enables robust multiplex detection with minimal cross-talk. The 3.4-fold higher brightness of Sulfo-Cy5 compared to Cy3 allows balanced signal intensities even when target abundances differ significantly . This property is exploited in two-color microarray analysis, dual-label immunofluorescence, and fluorescence resonance energy transfer (FRET) assays where Cy3 and Cy5 serve as donor-acceptor pairs. Sulfo-Cy5's water solubility ensures homogeneous distribution in aqueous microarray hybridization buffers, improving reproducibility .

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